

# Application Note: Structural Elucidation of Amyl Alcohol-1-<sup>13</sup>C using <sup>13</sup>C NMR Spectroscopy

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## Compound of Interest

Compound Name: Amyl alcohol-1-<sup>13</sup>C

CAS No.: 58454-11-8

Cat. No.: B3334283

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## Abstract

This application note provides a comprehensive guide to the assignment of chemical shifts in the <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectrum of Amyl alcohol (1-pentanol), specifically labeled with <sup>13</sup>C at the C-1 position. We will delve into the fundamental principles governing <sup>13</sup>C chemical shifts in aliphatic alcohols, present a detailed experimental protocol for acquiring high-quality spectra, and offer a step-by-step analysis for unambiguous signal assignment. This guide leverages both broadband decoupled <sup>13</sup>C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments to fully characterize the carbon framework. The methodologies and interpretations detailed herein are designed for researchers, chemists, and quality control professionals engaged in structural elucidation and isotopic labeling studies.

## Theoretical Background: Understanding <sup>13</sup>C Chemical Shifts in Alcohols

<sup>13</sup>C NMR spectroscopy is an indispensable analytical technique for determining the carbon skeleton of organic molecules.[1] Unlike <sup>1</sup>H NMR, <sup>13</sup>C spectra benefit from a much wider range of chemical shifts (typically 0-220 ppm), which minimizes signal overlap and simplifies

interpretation.[1] The chemical shift of a given carbon nucleus is highly sensitive to its local electronic environment. Three primary factors influence these shifts:

- Hybridization State:  $sp^2$  hybridized carbons (e.g., in alkenes and carbonyls) are significantly deshielded and appear downfield (100-220 ppm) compared to  $sp^3$  hybridized carbons (0-90 ppm).[1]
- Inductive Effects from Electronegative Atoms: The presence of an electronegative atom, such as the oxygen in an alcohol, causes a significant downfield shift for adjacent carbon atoms.[2] This effect is strongest on the alpha-carbon (the carbon directly bonded to the oxygen) and diminishes with increasing distance.[3][4]
- Stereochemical Effects: The spatial arrangement of atoms can also induce minor changes in chemical shifts.

For a primary alcohol like 1-pentanol, the most influential factor is the powerful electron-withdrawing effect of the hydroxyl (-OH) group. This deshields the alpha-carbon (C-1), causing it to resonate at a much higher chemical shift (further downfield) than the other carbons in the alkyl chain.[3] The effect decreases progressively for the beta (C-2), gamma (C-3), and subsequent carbons.

To aid in the assignment, especially in complex molecules, spectral editing techniques like DEPT are employed. DEPT experiments differentiate carbon signals based on the number of attached protons, which is invaluable for confirming assignments.[5][6] The most common variants are:

- DEPT-90: Only CH (methine) carbons are visible as positive signals.[7][8]
- DEPT-135: CH and  $CH_3$  (methyl) carbons appear as positive signals, while  $CH_2$  (methylene) carbons appear as negative signals.[7][8] Quaternary carbons (those with no attached protons) are not observed in DEPT spectra.[5][8]

## Experimental Protocol

This section outlines a robust protocol for acquiring high-quality  $^{13}C$  NMR and DEPT spectra for Amyl alcohol-1- $^{13}C$ .

## Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation.

- Purity: Ensure the Amyl alcohol-1-<sup>13</sup>C sample is of high purity to avoid signals from contaminants.[\[9\]](#)
- Solvent Selection: Choose a deuterated solvent that fully dissolves the alcohol and has minimal overlapping signals. Chloroform-d (CDCl<sub>3</sub>) is a standard choice for its excellent dissolving power for alcohols and its well-characterized residual solvent peak ( $\delta \approx 77.16$  ppm).[\[9\]](#)[\[10\]](#)
- Concentration: For a standard <sup>13</sup>C NMR experiment on a modern spectrometer (e.g., 400 MHz), a concentration of 50-100 mg of the analyte in approximately 0.6-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[\[9\]](#)[\[11\]](#)
- Procedure: a. Accurately weigh 50 mg of Amyl alcohol-1-<sup>13</sup>C into a clean, dry vial. b. Add 0.6 mL of CDCl<sub>3</sub>. c. Gently vortex or swirl the vial to ensure the sample is fully dissolved. d. Using a pipette, transfer the solution into a 5 mm NMR tube.[\[11\]](#) e. Cap the NMR tube securely.

## NMR Spectrometer Parameters

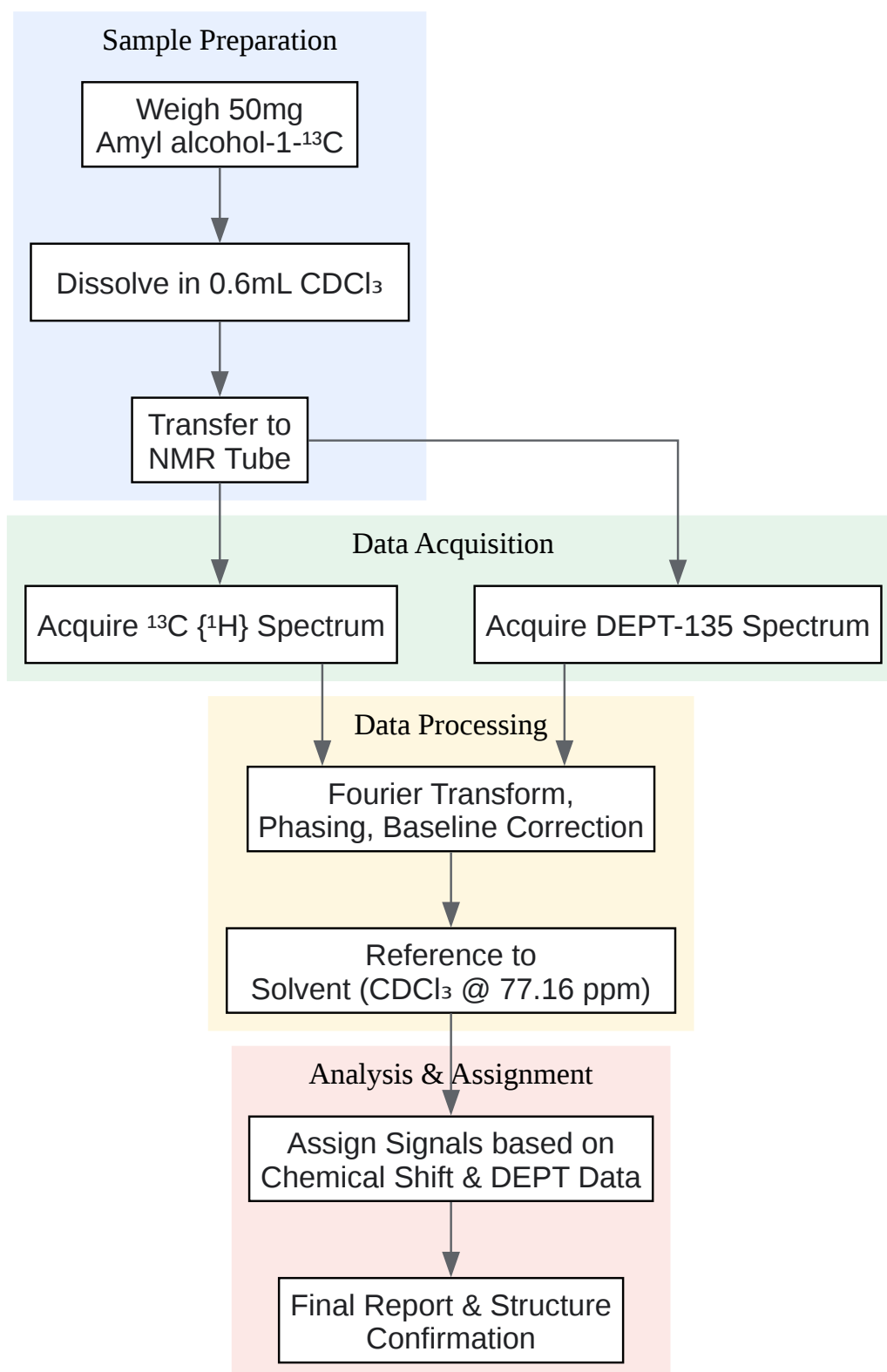
The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for different field strengths.

Parameter	<sup>13</sup> C { <sup>1</sup> H} Broadband Decoupled	DEPT-135
Observe Frequency	~100 MHz	~100 MHz
Pulse Program	zgpg30	dept135
Spectral Width (SW)	~240 ppm (e.g., 25,000 Hz)	~240 ppm (e.g., 25,000 Hz)
Acquisition Time (AQ)	~1.0 s	~1.0 s
Relaxation Delay (D1)	2.0 s	2.0 s
Number of Scans (NS)	128 or higher	64 or higher
Temperature	298 K	298 K

## Data Processing Workflow

- Fourier Transform (FT): The raw Free Induction Decay (FID) signal is converted into the frequency domain spectrum.
- Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: A flat baseline is established across the spectrum.
- Referencing: The chemical shift axis (ppm) must be calibrated. This is typically done by setting the CDCl<sub>3</sub> solvent peak to its known value of 77.16 ppm.<sup>[9]</sup>
- Peak Picking: Identify all significant peaks and label their chemical shifts.

## Workflow for <sup>13</sup>C NMR Analysis



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Caption: Experimental and data analysis workflow.

## Data Analysis and Chemical Shift Assignment

The proton-decoupled  $^{13}\text{C}$  NMR spectrum of 1-pentanol will display five distinct signals, corresponding to the five unique carbon environments in the molecule. The presence of the  $^{13}\text{C}$  label at the C-1 position does not change its chemical shift but will result in a significantly more intense signal for C-1 relative to the other carbons, which are at natural abundance (1.1%).

## Predicted Chemical Shifts and Assignment

The assignment is based on the predictable influence of the hydroxyl group. The C-1 carbon, being directly attached to the oxygen, is the most deshielded and will appear furthest downfield.[2] The deshielding effect diminishes down the chain.

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity (DEPT-135)	Rationale for Assignment
C-1 (-CH <sub>2</sub> OH)	~62.7	Negative	Directly bonded to electronegative oxygen ( $\alpha$ -carbon), resulting in the largest downfield shift. <sup>[3]</sup> It is a methylene (CH <sub>2</sub> ) group.
C-2 (-CH <sub>2</sub> -)	~32.4	Negative	Beta ( $\beta$ ) to the oxygen; experiences a moderate deshielding effect. It is a methylene (CH <sub>2</sub> ) group.
C-3 (-CH <sub>2</sub> -)	~28.2	Negative	Gamma ( $\gamma$ ) to the oxygen; the inductive effect is weaker. It is a methylene (CH <sub>2</sub> ) group. Note: C-2 and C-3 signals can be close. <sup>[12]</sup> <sup>[13]</sup>
C-4 (-CH <sub>2</sub> -)	~22.6	Negative	Delta ( $\delta$ ) to the oxygen; its chemical shift approaches that of a standard alkane. It is a methylene (CH <sub>2</sub> ) group.
C-5 (-CH <sub>3</sub> )	~14.0	Positive	Epsilon ( $\epsilon$ ) to the oxygen; least affected by the -OH group. It is a methyl (CH <sub>3</sub> ) group, which gives a positive DEPT-135 signal. <sup>[3]</sup>

## Confirmation with DEPT-135

A DEPT-135 spectrum provides definitive validation of these assignments.[14]

- The signals for C-1, C-2, C-3, and C-4 will all appear as negative peaks, confirming they are CH<sub>2</sub> groups.
- The signal for C-5 will be a positive peak, confirming it as the terminal CH<sub>3</sub> group.

This clear distinction between the methyl and methylene carbons provides a self-validating system for the spectral interpretation.[7]

## Structure and <sup>13</sup>C Assignment of Amyl Alcohol

mol [label=<



C-1

C-2

C-3

C-4

C-5

~62.7 ppm

~32.4 ppm

~28.2 ppm

~22.6 ppm

~14.0 ppm

};}

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